molecular formula C11H11BrF2O3 B13690274 Ethyl 3-(4-bromo-2,6-difluorophenyl)-3-hydroxypropanoate

Ethyl 3-(4-bromo-2,6-difluorophenyl)-3-hydroxypropanoate

Cat. No.: B13690274
M. Wt: 309.10 g/mol
InChI Key: HDZFPPPTIJTALJ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-bromo-2,6-difluorophenyl)-3-hydroxypropanoate is an organic compound that features a bromine and two fluorine atoms attached to a phenyl ring, along with an ethyl ester and a hydroxypropanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-bromo-2,6-difluorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(4-bromo-2,6-difluorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-bromo-2,6-difluorophenyl)-3-hydroxypropanoate can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 3-(4-bromo-2,6-difluorophenyl)-3-oxopropanoate.

    Reduction: Ethyl 3-(4-bromo-2,6-difluorophenyl)-3-hydroxypropanol.

    Substitution: 3-(4-substituted-2,6-difluorophenyl)-3-hydroxypropanoate derivatives.

Scientific Research Applications

Ethyl 3-(4-bromo-2,6-difluorophenyl)-3-hydroxypropanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-bromo-2,6-difluorophenyl)-3-hydroxypropanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain targets, contributing to its biological activity.

Comparison with Similar Compounds

Ethyl 3-(4-bromo-2,6-difluorophenyl)-3-hydroxypropanoate can be compared with similar compounds such as:

    Ethyl 3-(4-chloro-2,6-difluorophenyl)-3-hydroxypropanoate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    Ethyl 3-(4-bromo-2,6-dichlorophenyl)-3-hydroxypropanoate: Contains additional chlorine atoms, potentially altering its chemical and physical properties.

    Ethyl 3-(4-bromo-2,6-difluorophenyl)-3-oxopropanoate: An oxidized derivative with a carbonyl group instead of a hydroxy group, which may influence its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H11BrF2O3

Molecular Weight

309.10 g/mol

IUPAC Name

ethyl 3-(4-bromo-2,6-difluorophenyl)-3-hydroxypropanoate

InChI

InChI=1S/C11H11BrF2O3/c1-2-17-10(16)5-9(15)11-7(13)3-6(12)4-8(11)14/h3-4,9,15H,2,5H2,1H3

InChI Key

HDZFPPPTIJTALJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=C(C=C1F)Br)F)O

Origin of Product

United States

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